molecular formula C20H23N3O2 B2993667 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenethylacetamide CAS No. 1009487-30-2

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenethylacetamide

Cat. No. B2993667
CAS RN: 1009487-30-2
M. Wt: 337.423
InChI Key: VUDNGTUIZSPZDB-UHFFFAOYSA-N
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Description

“2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenethylacetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has a molecular weight of 337.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxalin-2-yl group, which is a bicyclic compound containing a ring of benzene fused with a ring of pyrazine . The compound also contains a phenethylacetamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Chromatography and Fluorimetric Assay

Methylglyoxal, a chemical compound that can be assayed in chemical and biological systems, can be derivatized using compounds related to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenethylacetamide. For instance, 6,7-dimethoxy-2-methylquinoxaline, a derivative, has been used in liquid chromatographic fluorimetric assays of methylglyoxal. This demonstrates the potential application of such compounds in precise chemical analysis and assays (McLellan & Thornalley, 1992).

Synthesis of Isoquinoline Derivatives

1-Methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the compound , have been synthesized and reacted with acyl chlorides. These reactions have led to the formation of 2-oxopyrimido[4,3-a]isoquinoline derivatives, indicating the potential for synthesizing novel organic compounds with structural similarities (Granik et al., 1982).

Structural and Vibrational Studies

2-(4-Oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, a compound similar to the one , has undergone extensive structural and vibrational studies. These studies, including FT-IR and FT-Raman spectroscopy, offer insights into the molecular structure and potential applications in molecular electronics or pharmaceuticals (El-Azab et al., 2016).

Photochemical Electron-Transfer Reactions

Compounds structurally related to this compound have been studied for their role in photochemical electron-transfer reactions. These studies provide valuable data for understanding the photodynamic processes and can have applications in photochemistry and material science (Mattes & Farid, 1986).

Tautomerism Studies

The tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, which are structurally similar, has been investigated. Understanding tautomerism is crucial for predicting the behavior of these compounds in different chemical environments, which is important in the design of drugs and materials (Chapman, 1966).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-13-10-16-17(11-14(13)2)23-20(25)18(22-16)12-19(24)21-9-8-15-6-4-3-5-7-15/h3-7,10-11,18,22H,8-9,12H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDNGTUIZSPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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